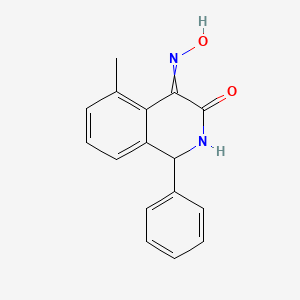
Propanedioic acid, (bromomethyl)methyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedioic acid, (bromomethyl)methyl-, diethyl ester can be synthesized through the bromination of diethyl malonate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS). The reaction proceeds via the formation of an enolate intermediate, which then reacts with the bromine to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, (bromomethyl)methyl-, diethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Substitution: Depending on the nucleophile, products such as azides, thiocyanates, or ethers can be formed.
Reduction: The major products are the corresponding alcohols.
Hydrolysis: The major products are the corresponding carboxylic acids.
Applications De Recherche Scientifique
Propanedioic acid, (bromomethyl)methyl-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propanedioic acid, (bromomethyl)methyl-, diethyl ester involves the formation of reactive intermediates such as enolates and carbocations. These intermediates can undergo various reactions, including nucleophilic substitution and elimination. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A similar compound with the molecular formula C7H12O4, used in similar synthetic applications.
Diethyl 2-bromo-2-methylmalonate: Another brominated derivative of malonic acid with similar reactivity.
Diethyl methylbromomalonate: A compound with similar structure and reactivity.
Uniqueness
Propanedioic acid, (bromomethyl)methyl-, diethyl ester is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
75511-41-0 |
|---|---|
Formule moléculaire |
C9H15BrO4 |
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
diethyl 2-(bromomethyl)-2-methylpropanedioate |
InChI |
InChI=1S/C9H15BrO4/c1-4-13-7(11)9(3,6-10)8(12)14-5-2/h4-6H2,1-3H3 |
Clé InChI |
CJPGEZMFLBABIK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(CBr)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



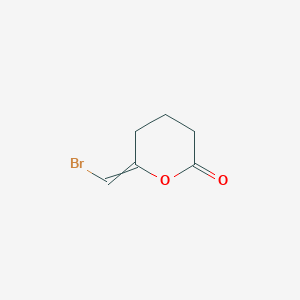
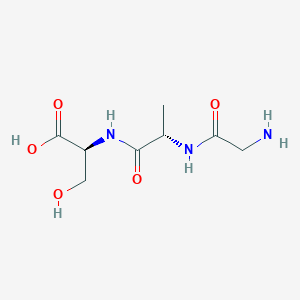

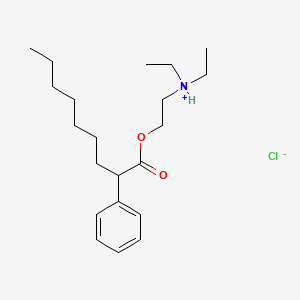
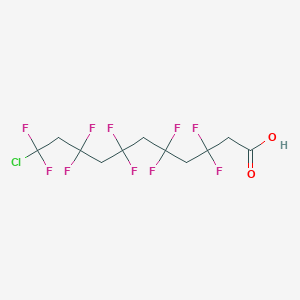

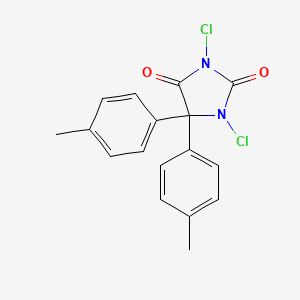
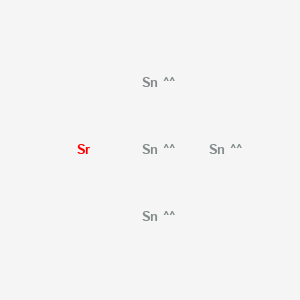
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)
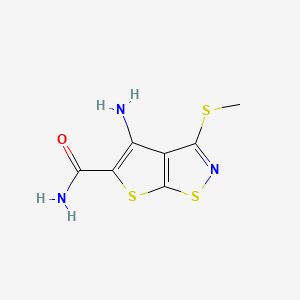
![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)
